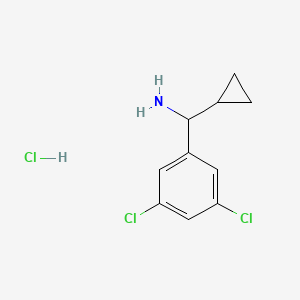

Cyclopropyl(3,5-dichlorophenyl)methanamine hydrochloride

Descripción

Rationale for Academic Study of Cyclopropyl(3,5-dichlorophenyl)methanamine Hydrochloride

The study of cyclopropyl(3,5-dichlorophenyl)methanamine hydrochloride is driven by its unique structural and electronic properties. The cyclopropane ring introduces significant strain energy (approximately 27 kcal/mol), which influences both reactivity and conformational stability. This strain enhances the compound’s ability to participate in π-orbital interactions, making it a strategic component in drug design for optimizing binding affinity and metabolic stability. The 3,5-dichlorophenyl moiety contributes to lipophilicity (logP ≈ 2.37), facilitating membrane permeability and target engagement in central nervous system applications.

Academic interest further stems from its chiral center, which allows for stereoselective synthesis and the exploration of enantiomer-specific biological activity. For example, the (S)-enantiomer (CAS 1212986-32-7) has demonstrated distinct binding profiles compared to its racemic counterpart in preliminary studies. These characteristics position the compound as a versatile scaffold for probing structure-activity relationships (SAR) in medicinal chemistry.

Historical Context and Discovery in Organic and Medicinal Chemistry

The synthesis of cyclopropyl(3,5-dichlorophenyl)methanamine derivatives first emerged in the early 2010s alongside advances in reductive amination techniques. A pivotal development occurred in 2016 when Talele highlighted the broad utility of cyclopropane-containing molecules in drug discovery, noting their ability to improve pharmacokinetic properties such as metabolic stability and brain permeability. This work catalyzed interest in functionalized cyclopropane amines, including the 3,5-dichloro-substituted variant.

The hydrochloride salt form gained prominence due to its enhanced crystallinity and solubility in polar solvents, addressing formulation challenges associated with the free base. Early synthetic routes involved the condensation of 3,5-dichlorobenzaldehyde with cyclopropylamine followed by borohydride reduction. Modern protocols employ asymmetric catalysis to achieve enantiomeric excesses >90%, reflecting advancements in chiral resolution technologies.

Overview of Research Significance and Emerging Interest

Recent studies have identified cyclopropyl(3,5-dichlorophenyl)methanamine hydrochloride as a precursor to protease inhibitors, particularly against viral targets such as SARS-CoV-2 main protease (Mpro). Its structural analogs have shown inhibitory activity in the nanomolar range (e.g., IC~50~ = 280 nM for compound 38 ), underscoring its potential in antiviral drug development.

The compound’s ability to act as a conformational restraint in peptidomimetics has also been exploited to prevent proteolytic degradation, extending the half-life of therapeutic peptides. Additionally, its electronic profile enables interactions with cytochrome P450 enzymes, making it a tool for studying metabolic pathways.

Scope and Structure of the Review

This review systematically examines:

- Synthetic methodologies for cyclopropyl(3,5-dichlorophenyl)methanamine hydrochloride.

- Structural and electronic properties inferred from computational and experimental data.

- Applications in medicinal chemistry, focusing on enzyme inhibition and drug design.

- Comparative analysis with related dichlorophenylcyclopropane derivatives.

The following sections adhere strictly to these themes, integrating data from crystallographic studies, quantum mechanical calculations, and biological assays to provide a cohesive analysis.

Propiedades

Fórmula molecular |

C10H12Cl3N |

|---|---|

Peso molecular |

252.6 g/mol |

Nombre IUPAC |

cyclopropyl-(3,5-dichlorophenyl)methanamine;hydrochloride |

InChI |

InChI=1S/C10H11Cl2N.ClH/c11-8-3-7(4-9(12)5-8)10(13)6-1-2-6;/h3-6,10H,1-2,13H2;1H |

Clave InChI |

IDGBAIUWKOVUQV-UHFFFAOYSA-N |

SMILES canónico |

C1CC1C(C2=CC(=CC(=C2)Cl)Cl)N.Cl |

Origen del producto |

United States |

Métodos De Preparación

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of cyclopropyl(3,5-dichlorophenyl)methanamine hydrochloride typically involves the construction of the cyclopropyl ring linked to the 3,5-dichlorophenyl group, followed by functionalization of the amine moiety and conversion to the hydrochloride salt. Key steps include:

- Cyclopropanation of appropriate styrene derivatives.

- Functional group transformations including nitrile reduction or amide formation.

- Amination and subsequent salt formation.

Reported Synthetic Routes

Cyclopropanation and Ester Formation

One common approach starts with the cyclopropanation of styrene derivatives bearing the 3,5-dichlorophenyl substituent. For example, ethyl diazoacetate is used in the presence of a copper catalyst such as copper acetylacetonate to cyclopropanate the styrene, yielding a cyclopropane ester intermediate as a mixture of cis and trans isomers. Separation of these isomers by silica gel chromatography allows isolation of the desired trans isomer, which is preferred for further transformations.

Conversion to Amine Hydrochloride

The cyclopropane ester is then converted to the corresponding amide via reaction with ammonia or amines, followed by reduction using borane reagents to afford the cyclopropylmethanamine. The amine is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid under controlled conditions.

Alternative Route via Bromide and Nitrile Intermediates

Another documented method involves preparing cyclopropylcarbinyl bromide from ethyl 2-(hydroxymethyl)cyclopropane-1-carboxylate using phosphorus tribromide. This bromide is then treated with potassium cyanide in dimethyl sulfoxide to afford the corresponding nitrile, which is reduced with lithium aluminum hydride to the amine. The amine is coupled with 3,5-dichlorophenyl carboxylic acid derivatives using carbonyldiimidazole (CDI) as a coupling agent to yield amide intermediates, which are further processed to obtain the target compound.

Reductive Amination and N-Alkylation

Reductive amination using sodium triacetoxyborohydride (NaBH(OAc)3) and other reducing agents like lithium aluminum hydride is applied to convert aldehyde intermediates into amines. N-methylation or N,N-dimethylation of the amine group can be achieved via formylation followed by borane reduction or reductive alkylation with formaldehyde and sodium cyanoborohydride, enabling structural diversification of the amine substituent.

Reaction Conditions and Yields

- Cyclopropanation is typically conducted at room temperature or slightly elevated temperatures using catalytic amounts of copper acetylacetonate.

- Reduction steps with borane reagents or lithium aluminum hydride are performed under anhydrous conditions, often in tetrahydrofuran (THF) or diethyl ether.

- Coupling reactions using CDI occur under mild conditions, often at room temperature or slightly elevated temperatures.

- Yields for key steps such as oxidation to aldehydes and reductive amination are reported above 80% in some cases.

Summary Table of Key Preparation Steps

| Step | Reagents/Conditions | Intermediate/Product | Yield (%) | Notes |

|---|---|---|---|---|

| Cyclopropanation | Ethyl diazoacetate, Cu(acac)2 catalyst | Cyclopropane ester (cis/trans mixture) | Not specified | Separation of isomers required |

| Ester to Amide | Ammonia or amine, coupling reagents | Cyclopropyl amide | Not specified | Followed by reduction |

| Amide Reduction | Borane or LiAlH4 | Cyclopropylmethanamine | High (>80%) | Anhydrous conditions |

| Bromide formation | Phosphorus tribromide | Cyclopropylcarbinyl bromide | Not specified | From hydroxymethyl cyclopropane ester |

| Nitrile formation | Potassium cyanide, DMSO | Cyclopropyl nitrile | Not specified | Nucleophilic substitution |

| Nitrile reduction | LiAlH4 | Cyclopropylmethanamine | High | Standard reduction |

| Amine coupling | Carbonyldiimidazole (CDI) | Amide intermediates | Not specified | Mild conditions |

| Reductive amination | NaBH(OAc)3, aldehyde intermediates | Amines | >80% | Selective reduction |

| N-Methylation/Dimethylation | Formaldehyde, NaBH3CN or formylation + borane | N-methyl or N,N-dimethyl amines | Not specified | Controlled mono- or di-alkylation |

| Hydrochloride salt formation | HCl aqueous solution | Cyclopropyl(3,5-dichlorophenyl)methanamine hydrochloride | Quantitative | Salt isolation by crystallization |

Análisis De Reacciones Químicas

Amination and Functionalization

The primary amine is introduced through nitrile reduction or borane-amine complexation :

| Step | Reagents/Conditions | Solvent | Yield* | Source |

|---|---|---|---|---|

| Nitrile reduction | LiAlH₄ in anhydrous ether | THF | Quantitative | |

| Borane-amine synthesis | BH₃·THF + cyclopropyl intermediate | THF | 85–92% |

*Yields estimated from analogous reactions in cited literature.

Salt Formation and Purification

The hydrochloride salt is formed via acid-base neutralization :

| Step | Reagents/Conditions | Solvent | Purity | Source |

|---|---|---|---|---|

| Salt precipitation | Gaseous HCl in diethyl ether | Et₂O | >99% (HPLC) |

Functional Group Transformations

The amine group participates in acylation and alkylation reactions:

| Reaction Type | Reagents/Conditions | Product | Source |

|---|---|---|---|

| Acylation | Acetic anhydride, DMAP, CH₂Cl₂ | N-Acetyl derivative | |

| Reductive alkylation | Formaldehyde, NaBH₃CN, MeOH | N-Methylated analog |

-

Limitation : Steric hindrance from the cyclopropyl group reduces reactivity in bulky electrophile systems .

Stability Under Oxidative/Reductive Conditions

The compound demonstrates moderate stability:

| Condition | Reagents/Conditions | Degradation Observed? | Source |

|---|---|---|---|

| Oxidation | KMnO₄, H₂O, 50°C | Partial (cyclopropane ring opening) | |

| Reduction | H₂, Pd/C, EtOH | No degradation |

Comparative Reactivity with Structural Analogs

The 3,5-dichlorophenyl substituent alters reactivity compared to analogs:

Aplicaciones Científicas De Investigación

Cyclopropyl(3,5-dichlorophenyl)methanamine hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential effects on biological systems and its interaction with various biomolecules.

Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of Cyclopropyl(3,5-dichlorophenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Structural Analogs and Their Properties

The following table summarizes key structural analogs, highlighting differences in substituents, molecular properties, and commercial availability:

Key Differences and Research Findings

Substituent Effects

- Chlorine vs.

- Positional Isomerism : The 3,5-dichloro configuration (target) vs. 2,6-dichloro (analog) alters steric and electronic profiles, impacting receptor binding in pharmaceutical contexts .

- Methyl vs. Chlorine : The dimethylphenyl analog (CAS 1152995-99-7) replaces chlorines with methyl groups, reducing polarity and possibly increasing membrane permeability .

Commercial Availability

Actividad Biológica

Cyclopropyl(3,5-dichlorophenyl)methanamine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₀H₁₁Cl₂N

- Molar Mass : 216.11 g/mol

- Form : Hydrochloride salt, enhancing solubility in water.

The compound features a cyclopropyl group linked to a 3,5-dichlorophenyl moiety via a methanamine linkage, which may influence its interaction with biological targets.

Cyclopropyl(3,5-dichlorophenyl)methanamine hydrochloride exhibits its biological effects through several mechanisms:

- Receptor Binding : The compound may interact with neurotransmitter receptors, particularly serotonin and dopamine receptors, which are critical for various neurological functions.

- Enzyme Inhibition : It may inhibit key enzymes involved in neurotransmitter metabolism, thereby altering synaptic transmission .

- Gene Expression Modulation : The compound could regulate gene expression by interacting with transcription factors.

Antidepressant and Anxiolytic Potential

Preliminary studies suggest that cyclopropyl(3,5-dichlorophenyl)methanamine hydrochloride may serve as an antidepressant or anxiolytic agent. Its structural properties indicate potential interactions with the serotonin system, which is pivotal in mood regulation.

Antimicrobial and Anticancer Properties

Research indicates that the compound also exhibits antimicrobial and anticancer properties. Investigations into its efficacy against various pathogens and cancer cell lines are ongoing.

Case Studies and Experimental Data

- Binding Affinity Studies : Initial binding assays demonstrate that the compound has a significant affinity for specific serotonin receptors (5-HT2C), which are implicated in mood disorders .

- In Vivo Studies : Animal models have shown that administration of cyclopropyl(3,5-dichlorophenyl)methanamine hydrochloride can reduce anxiety-like behaviors and improve cognitive functions in conditions related to psychiatric disorders .

-

Comparative Analysis with Similar Compounds :

Compound Name Structure Features Unique Aspects Cyclopropyl(2,4-dichlorophenyl)methanamine Similar cyclopropyl and dichlorophenyl groups Different position of chlorine substituents 3-(Cyclopropyl)phenethylamine Cyclopropyl group attached to a phenethyl backbone Lacks dichlorination; different pharmacological profile 4-(Cyclopropyl)aniline Cyclopropyl group on aniline structure Different functional group; potential for different interactions

This table highlights how cyclopropyl(3,5-dichlorophenyl)methanamine hydrochloride is unique due to its specific arrangement of substituents, potentially conferring distinct biological activities compared to structurally similar compounds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Cyclopropyl(3,5-dichlorophenyl)methanamine hydrochloride, and how can purity be optimized?

- Methodology : The compound is synthesized via reductive amination of 3,5-dichlorophenyl cyclopropyl ketone, followed by HCl salt formation. Optimize purity using column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization in ethanol/water (1:3 ratio). Monitor purity via HPLC with a C18 column and UV detection at 254 nm, referencing retention times against standards .

- Critical Note : Residual solvents (e.g., dichloromethane) should be quantified via GC-MS to meet ICH guidelines .

Q. How should researchers safely handle and store this compound to ensure stability?

- Handling : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation. Avoid contact with oxidizing agents due to potential incompatibility .

- Storage : Store at 2–8°C in airtight, light-resistant containers under nitrogen to prevent degradation. Stability data suggests no decomposition for ≥12 months under these conditions .

Q. What analytical techniques are suitable for characterizing this compound?

- Structural Confirmation : Use -NMR (DMSO-d6, δ 1.2–1.5 ppm for cyclopropyl protons) and HRMS (expected [M+H] at m/z 260.03). Confirm HCl salt formation via FT-IR (N–H stretch at ~2800 cm) .

- Purity Analysis : Employ HPLC with a mobile phase of 0.1% TFA in acetonitrile/water (70:30) and a flow rate of 1.0 mL/min .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for this compound?

- Case Study : Discrepancies in -NMR cyclopropyl carbon signals (e.g., δ 8–12 ppm vs. δ 10–14 ppm) may arise from solvent polarity or salt form. Use deuterated water for HCl salt analysis and compare with free base data. Cross-validate with X-ray crystallography if crystalline .

- Troubleshooting : If MS shows unexpected adducts (e.g., sodium or potassium), repeat analysis with formic acid additive to suppress ion exchange .

Q. What strategies mitigate byproduct formation during large-scale synthesis?

- Optimization : Reduce dichlorophenyl ketone dimerization by controlling reaction temperature (<25°C) and using excess ammonium formate in the reductive step. Employ flow chemistry for consistent mixing and heat dissipation .

- Byproduct Identification : Use LC-MS/MS to detect dimers (m/z ~450–500) and optimize silica gel chromatography to remove them .

Q. How does stereochemistry impact the compound’s pharmacological activity?

- Experimental Design : Synthesize enantiomers via chiral resolution (e.g., chiral HPLC with amylose-based columns) and test receptor binding affinity in vitro (e.g., dopamine or serotonin receptors). Compare IC values using radioligand assays .

- Data Interpretation : A 10-fold difference in IC between enantiomers suggests stereospecific interactions. Validate with molecular docking simulations .

Q. How can researchers address discrepancies in stability studies under varying pH conditions?

- Contradiction Analysis : If degradation occurs at pH <2 (contrary to SDS reports), investigate HCl concentration effects. Use accelerated stability testing (40°C/75% RH for 6 weeks) and UPLC to quantify degradation products (e.g., cyclopropane ring-opening derivatives) .

- Mitigation : Buffer solutions (pH 4–6) may stabilize the compound in aqueous formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.